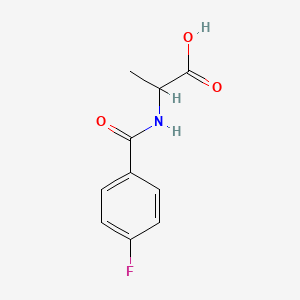

2-(4-Fluorobenzamido)propanoic acid

Overview

Description

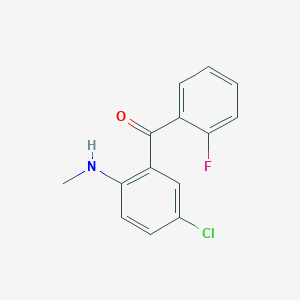

2-(4-Fluorobenzamido)propanoic acid, also known as 4-fluorobenzamidopropionic acid (FBPA), is a synthetic organic compound that is commonly used in the laboratory for various scientific research applications. It is a derivative of benzamide, a type of amide functional group, and is characterized by its unique combination of a fluorine atom and an amide group. FBPA has a wide range of uses in scientific research, from its ability to act as a substrate for enzymes to its use as a fluorescent probe in molecular biology.

Scientific Research Applications

Diabetes Mellitus Treatment

2-(4-Fluorobenzamido)propanoic acid: has been studied for its potential role in treating diabetes mellitus. Research indicates that derivatives of this compound, such as 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid , can ameliorate insulin sensitivity and hyperlipidemia in diabetic rats . This suggests that 2-(4-Fluorobenzamido)propanoic acid could be a precursor or a structural inspiration for developing new antidiabetic medications.

Anti-Inflammatory Applications

The compound’s anti-inflammatory properties have been documented, particularly in the context of metabolic disorders. It can potentially reduce pro-inflammatory cytokines levels, which are often elevated in chronic diseases .

Antioxidant Activity

2-(4-Fluorobenzamido)propanoic acid: and its derivatives have shown antioxidant activities. They can scavenge free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .

Lipid Profile Improvement

In pharmacological studies, this compound has demonstrated the ability to improve lipid profiles by lowering triglycerides and low-density lipoprotein cholesterol (LDL-C) levels while increasing high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health .

Hepatic and Renal Protection

There is evidence that 2-(4-Fluorobenzamido)propanoic acid can protect against hepatic and renal injuries. It does so by normalizing biomarkers like alanine transaminase (ALT), aspartate transaminase (AST), blood urea nitrogen (BUN), creatinine, and uric acid levels that are indicative of liver and kidney function .

Pharmacological Effects on Hyperglycemia

The compound has been shown to attenuate hyperglycemia and glucose intolerance in animal models. This is achieved through its effects on insulin resistance, suggesting a potential application in managing blood sugar levels in diabetic patients .

Mechanism of Action

Pharmacokinetics

Some general properties can be inferred from its structure and physicochemical properties :

- Absorption : The compound has a high gastrointestinal absorption .

- Distribution : It is likely to permeate the blood-brain barrier, indicating potential distribution to the brain .

- Metabolism : It is not a substrate for P-glycoprotein, which is often involved in drug-drug interactions .

- Excretion : The specific route of excretion is not known .

Result of Action

The molecular and cellular effects of 2-(4-Fluorobenzamido)propanoic acid’s action are currently unknown

properties

IUPAC Name |

2-[(4-fluorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICKYTLEGMVQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

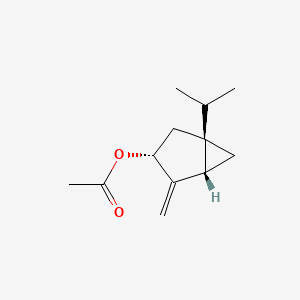

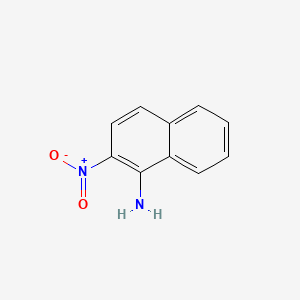

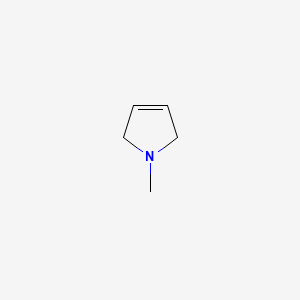

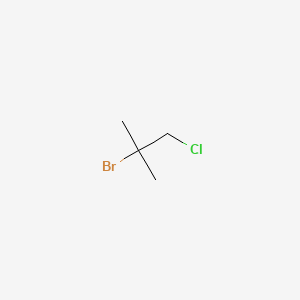

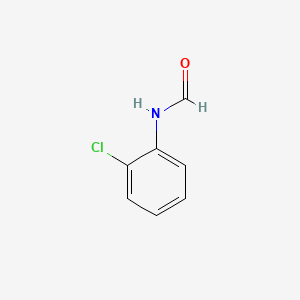

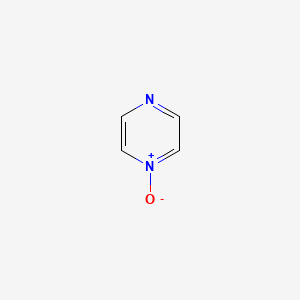

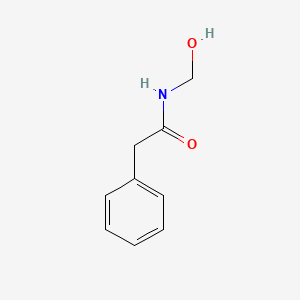

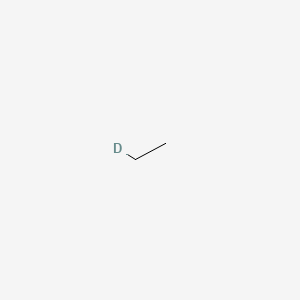

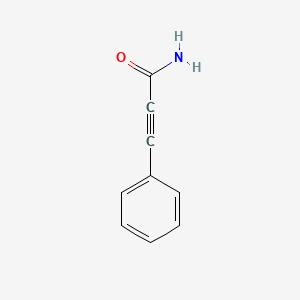

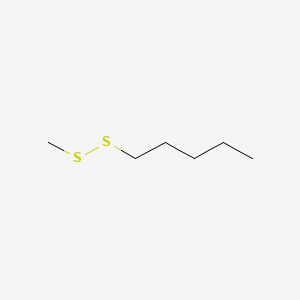

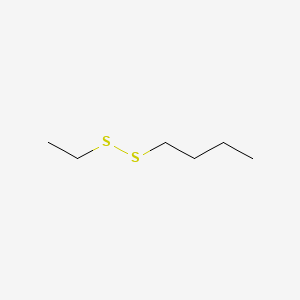

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.